molecular formula C10H8BBrO2 B11861810 (4-Bromonaphthalen-2-yl)boronic acid

(4-Bromonaphthalen-2-yl)boronic acid

Cat. No.: B11861810
M. Wt: 250.89 g/mol
InChI Key: FQSBOXRZPBOABZ-UHFFFAOYSA-N
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Description

(4-Bromonaphthalen-2-yl)boronic acid is an organic compound with the molecular formula C10H8BBrO2. It is a boronic acid derivative, characterized by the presence of a boronic acid group attached to a bromonaphthalene moiety. This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in the synthesis of various organic molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

(4-Bromonaphthalen-2-yl)boronic acid can be synthesized through several methods. One common approach involves the bromination of naphthalene followed by the introduction of the boronic acid group. The bromination is typically carried out using bromine or a brominating agent under controlled conditions to ensure selective bromination at the desired position. The resulting bromo-naphthalene is then subjected to a reaction with a boronic acid derivative, such as triisopropyl borate, in the presence of a palladium catalyst to form the desired this compound .

Industrial Production Methods

Industrial production of this compound often involves large-scale bromination and subsequent boronation processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and reaction conditions to ensure efficient production. The use of continuous flow reactors and automated systems further enhances the scalability and reproducibility of the synthesis .

Chemical Reactions Analysis

Types of Reactions

(4-Bromonaphthalen-2-yl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of (4-Bromonaphthalen-2-yl)boronic acid primarily involves its role as a reactant in coupling reactions. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The bromonaphthalene moiety provides the necessary electronic and steric properties to facilitate these reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Bromonaphthalen-2-yl)boronic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in coupling reactions. This makes it particularly valuable in the synthesis of complex organic molecules where precise control over the reaction outcome is required .

Properties

Molecular Formula

C10H8BBrO2

Molecular Weight

250.89 g/mol

IUPAC Name

(4-bromonaphthalen-2-yl)boronic acid

InChI

InChI=1S/C10H8BBrO2/c12-10-6-8(11(13)14)5-7-3-1-2-4-9(7)10/h1-6,13-14H

InChI Key

FQSBOXRZPBOABZ-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC2=CC=CC=C2C(=C1)Br)(O)O

Origin of Product

United States

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